3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride
Description
3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride (CAS: 207738-08-7), commonly abbreviated as TMB hydrochloride hydrate, is a biphenyl diamine derivative extensively used in biochemical assays. Its molecular formula is C₁₆H₂₀N₂·2HCl·xH₂O, with a molecular weight of 313.27 g/mol (anhydrous) . The compound is a stabilized salt form of the free base TMB (CAS: 54827-17-7), which is prone to oxidation. TMB hydrochloride serves as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA), producing a blue color upon oxidation by horseradish peroxidase (HRP) . Its high solubility in aqueous solutions (e.g., 20 mg/mL in acetic acid/water mixtures) and low toxicity compared to benzidine derivatives make it a preferred choice in diagnostics .
Properties
IUPAC Name |
4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.ClH/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;/h5-8H,17-18H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWSOTREAMFOCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619801 | |
| Record name | 3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64285-73-0, 76787-90-1 | |
| Record name | 3,3′,5,5′-Tetramethylbenzidine dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64285-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine hydrochloride typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 3,5-dimethylphenylboronic acid and 3,5-dimethylbromobenzene in the presence of a palladium catalyst.
Introduction of Amine Groups: The resulting tetramethylbiphenyl is then subjected to nitration to introduce nitro groups at the 4,4’ positions. This is followed by reduction using a suitable reducing agent like iron powder or tin chloride to convert the nitro groups to amine groups.
Formation of Hydrochloride Salt: Finally, the diamine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: The amine groups in 3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine hydrochloride can undergo oxidation to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various reduced amine derivatives.
Substitution: The methyl groups on the biphenyl core can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, tin chloride, or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted biphenyl derivatives.
Scientific Research Applications
Organic Synthesis
3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride is utilized as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions including:
- Amination Reactions : The compound can be used to introduce amine groups into organic molecules, which is crucial for synthesizing pharmaceuticals and agrochemicals.
- Coupling Reactions : It serves as a coupling agent in the formation of biaryl compounds that are important in the development of organic electronic materials.
Materials Science
The compound is also relevant in materials science due to its properties that enhance the performance of polymers and other materials:
- Dyes and Pigments : It acts as a precursor for synthesizing dyes due to its ability to form stable chromophores.
- Conductive Polymers : The compound can be incorporated into conductive polymer systems, improving their electrical properties.
Biological Applications
Recent studies have indicated potential biological applications of this compound:
- Antioxidant Activity : Research has shown that derivatives of this compound exhibit antioxidant properties, making them candidates for therapeutic agents against oxidative stress-related diseases.
- Photodynamic Therapy : Its ability to generate reactive oxygen species upon light activation suggests potential use in photodynamic therapy for cancer treatment.
Data Table: Applications Overview
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the successful use of this compound in synthesizing biaryl compounds through palladium-catalyzed coupling reactions. The resulting compounds showed enhanced stability and reactivity compared to traditional methods.
Case Study 2: Antioxidant Properties
In vitro studies evaluated the antioxidant capacity of derivatives derived from this compound. The results indicated significant scavenging activity against free radicals, suggesting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine hydrochloride involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical pathways. The biphenyl core provides structural stability and facilitates the compound’s interaction with hydrophobic regions of proteins and cell membranes.
Comparison with Similar Compounds
Free Base vs. Hydrochloride Salt
Key Findings: The hydrochloride form’s enhanced solubility and stability make it superior for diagnostic applications, whereas the free base is less practical due to oxidation sensitivity .
Chlorinated and Fluorinated Analogues
Key Findings : Methyl groups in TMB hydrochloride significantly reduce toxicity compared to chlorinated/fluorinated analogues, which are restricted due to health risks .
Other Diamine Derivatives
Key Findings: TMB’s tetra-methylation offers a safer profile than o-tolidine, which is carcinogenic. Unlike N,N,N',N'-tetramethyl-p-phenylenediamine, TMB is optimized for HRP-based detection .
Benzidine and Derivatives
Key Findings: TMB’s methyl groups prevent the formation of toxic metabolites, making it a non-carcinogenic alternative to benzidine .
Data Tables Summarizing Key Properties
Table 1: Physicochemical Comparison
Biological Activity
3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride (CAS No. 207738-08-7) is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₆H₂₆Cl₂N₂
- Molecular Weight : 331.28 g/mol
- CAS Number : 207738-08-7
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its cytotoxic effects against different cancer cell lines and its potential as an anticancer agent.
Cytotoxicity Studies
Recent research has demonstrated that this compound exhibits significant cytotoxic effects on several cancer cell lines. The following table summarizes the IC₅₀ values obtained from various studies:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | |
| U-937 (Leukemia) | 10.38 | |
| A549 (Lung Cancer) | 12.50 | |
| HCT-116 (Colorectal) | 14.00 |
These results indicate that the compound exhibits varying degrees of cytotoxicity across different cancer types.
The mechanisms underlying the biological activity of this compound have been explored through various assays:
- Apoptosis Induction : Flow cytometry assays revealed that this compound induces apoptosis in cancer cells in a dose-dependent manner. It was found to increase caspase-3/7 activity significantly, indicating activation of the apoptotic pathway .
- Cell Cycle Arrest : Studies indicated that the compound causes cell cycle arrest at the G1 phase in MCF-7 cells . This effect is crucial for its potential as an anticancer agent.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Breast Cancer Models : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis compared to control groups .
- Leukemia Models : The compound demonstrated potent cytotoxicity against U-937 cells with an IC₅₀ value comparable to established chemotherapeutic agents .
Q & A
Q. What are the standard synthetic routes for preparing 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride, and what analytical techniques confirm its purity?
Methodological Answer: The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using halogenated biphenyl precursors and methyl-substituted boronic acids. Post-synthesis, the diamine is treated with hydrochloric acid to form the hydrochloride salt. Key steps include:
- Purification: Column chromatography or recrystallization to isolate the product.
- Purity Confirmation:
- HPLC (High-Performance Liquid Chromatography) to assess homogeneity.
- NMR Spectroscopy (¹H/¹³C) to verify structural integrity and detect impurities .
- Mass Spectrometry (MS) for molecular weight validation .
Q. How does the steric hindrance from the methyl groups in this compound influence its solubility and reactivity in aqueous systems?
Methodological Answer: The four methyl groups introduce steric hindrance, reducing solubility in polar solvents. To study this:
- Solubility Testing: Use a series of solvent systems (e.g., water, DMSO, ethanol) with UV-Vis spectroscopy to quantify solubility limits.
- Reactivity Assessment: Compare reaction rates with unsubstituted biphenyl diamines in nucleophilic substitution reactions. The methyl groups slow reactivity due to electronic and steric effects .
Advanced Research Questions
Q. What computational strategies can optimize the synthesis of this compound for high yield and selectivity?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify energy barriers in coupling reactions.
- Machine Learning (ML): Train models on existing reaction data to predict optimal catalysts (e.g., Pd-based), solvent systems, and temperatures.
- Experimental Validation: Apply ICReDD’s feedback loop, where computational predictions guide lab trials, and experimental results refine the model .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when characterizing derivatives of this compound?
Methodological Answer:
- Multi-Technique Cross-Verification:
- Compare 2D NMR (COSY, HSQC) to assign overlapping peaks caused by symmetry or methyl group interference.
- X-ray Crystallography to resolve ambiguities in molecular geometry .
- Controlled Degradation Studies: Monitor spectral changes under controlled conditions (e.g., pH, temperature) to identify decomposition byproducts .
Q. What mechanistic insights explain the compound’s role as a precursor in synthesizing tetranions or redox-active materials?
Methodological Answer:
- Electrochemical Analysis: Cyclic voltammetry (CV) to study electron-transfer processes.
- In Situ Spectroscopy: Use UV-Vis or EPR during reduction/oxidation to track intermediate species.
- Theoretical Modeling: Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. The methyl groups stabilize radical intermediates via hyperconjugation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported CAS numbers or synonyms for this compound across databases?
Methodological Answer:
- Cross-Referencing: Validate identifiers using authoritative sources (e.g., NIST Chemistry WebBook, PubChem) and check for structural variants (e.g., hydration state, salt forms) .
- Structural Elucidation: Use HRMS (High-Resolution Mass Spectrometry) to confirm molecular formulas and distinguish between similar compounds (e.g., dihydrochloride vs. monohydrate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
